2-Chloropyridine 1-oxide

Description

The exact mass of the compound 2-Chloropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

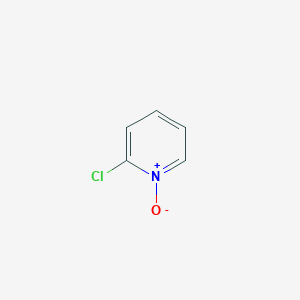

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSRTEVFLQJJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178754 | |

| Record name | 2-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-95-1 | |

| Record name | 2-Chloropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B7DYF9G1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropyridine 1-oxide, a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis, and key applications.

Core Compound Information

2-Chloropyridine 1-oxide, also known as 2-Chloropyridine N-oxide, is a derivative of pyridine. The presence of the N-oxide functional group and the chlorine atom at the 2-position significantly influences its reactivity, making it a valuable building block in organic synthesis.[3][4] It typically appears as an off-white to yellowish-brown solid.[5]

Physicochemical Properties

The key physical and chemical properties of 2-Chloropyridine 1-oxide are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO | [3][5] |

| Molecular Weight | 129.54 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or solid | [5][6] |

| Melting Point | 64 - 72 °C | [5] |

| 67 - 70 °C | [5] | |

| 127 - 132 °C | [6] | |

| Hydrochloride Salt: 140-142 °C | [7] | |

| Boiling Point | 168 - 170 °C | [5][8] |

| Density | 1.209 g/cm³ | [8] |

| Solubility | Insoluble or sparingly soluble in water. Soluble in polar organic solvents like ethanol and acetone. | [4][5][6][9] |

| Stability | Generally stable under normal temperature and pressure. May react with strong oxidizing or reducing agents. | [6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-Chloropyridine 1-oxide.

| Spectrum Type | Data | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.40-8.41 (1H, m), 7.55-7.58 (1H, m), 7.28-7.32 (2H, m) | [10] |

| ¹³C NMR (125 MHz, CDCl₃ w/ DMSO) | δ (ppm): 141.5, 140.3, 126.9, 126.0, 123.8 | [10] |

Safety and Hazard Information

2-Chloropyridine 1-oxide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[10]

| Hazard Category | GHS Hazard Statements | Precautionary Statements (Selected) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. | [10][11] |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. | [10][11] | |

| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] | |

| Skin Irritation | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [10][11] |

| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10][11] |

| P271: Use only outdoors or in a well-ventilated area. | [10][11] |

Experimental Protocols

The synthesis of 2-Chloropyridine 1-oxide is most commonly achieved through the oxidation of 2-chloropyridine. Below are detailed methodologies based on cited literature.

Synthesis via Hydrogen Peroxide Oxidation with a Tungstic Acid Catalyst

This protocol describes the synthesis of 2-Chloropyridine 1-oxide from 2-chloropyridine using hydrogen peroxide as the oxidant, catalyzed by tungstic acid and sulfuric acid.

Materials and Reagents:

-

2-Chloropyridine (≥98%)

-

Hydrogen peroxide (30% aqueous solution)

-

Tungstic acid (H₂WO₄)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Calcium oxide (CaO)

-

Dilute hydrochloric acid

Procedure:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of deionized water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.[1]

-

Addition of Oxidant: Begin stirring the mixture and heat the water bath to maintain the reaction temperature between 70-80°C. Measure 30 mL of 30% hydrogen peroxide into the dropping funnel and add it dropwise to the reaction mixture.[1]

-

Reaction: Maintain the reaction temperature at 70-80°C and continue stirring for 12 hours. The optimal molar ratio of hydrogen peroxide to 2-chloropyridine is between 1.3:1 and 1.5:1.[1]

-

Work-up: After the reaction is complete, cool the mixture. Prepare an emulsion of calcium oxide (CaO) in water and add it to the reaction solution to neutralize it to a pH of 6-7. This will precipitate calcium tungstate (CaWO₄).[1]

-

Isolation: Stir the neutralized mixture at room temperature for 1 hour, then filter to remove the CaWO₄ precipitate. Wash the precipitate with water.[1]

-

Salification and Purification: To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product. Evaporate the water under vacuum to obtain the crude hydrochloride salt as a light yellow solid. The product can be further purified by recrystallization from an ethanol-toluene mixture.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Chloropyridine 1-oxide.

Caption: Workflow for the synthesis of 2-Chloropyridine 1-oxide via catalytic oxidation.

Applications in Research and Development

2-Chloropyridine 1-oxide is a pivotal intermediate in the production of various commercial products. Its reactivity allows for nucleophilic substitution of the chloride, a common strategy in building more complex molecules.

-

Pharmaceuticals: It serves as a precursor for the synthesis of drugs, including antihistamines and anti-inflammatory agents.[2][8]

-

Agrochemicals: It is used in the formulation of fungicides and pesticides. A notable application is in the synthesis of pyrithione (found in anti-dandruff shampoos), which involves the displacement of the chloride with a thiol group.[2]

-

Organic Synthesis: The N-oxide group enhances the reactivity of the pyridine ring, making it a versatile reagent for creating substituted pyridine derivatives.[3][4]

The logical relationship for its primary application can be visualized as follows:

Caption: Role of 2-Chloropyridine 1-oxide as a key intermediate in chemical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. 2-Chloropyridine-N-oxide | 2402-95-1 [chemicalbook.com]

An In-Depth Technical Guide to 2-Chloropyridine 1-oxide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine 1-oxide, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique electronic properties, stemming from the pyridine N-oxide functionality, make it a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, and established synthetic protocols.

Molecular Structure and Properties

2-Chloropyridine 1-oxide, with the CAS Number 2402-95-1, is a heterocyclic compound. The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making it a valuable precursor for further functionalization.

Below is a summary of its key molecular and physical properties. It is important to note that variations in reported physical properties, such as melting point, may be attributed to the presence of its hydrochloride salt or differences in purity.

Table 1: Molecular and Physicochemical Properties of 2-Chloropyridine 1-oxide

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO | [][2][3][4][5][6] |

| Molecular Weight | 129.54 g/mol | [][5] |

| Appearance | White to light yellow crystalline powder; Off-white to yellowish brown solid | [6][7] |

| Melting Point | 64-72 °C | [6] |

| Boiling Point | 168-170 °C | [4][8] |

| Solubility | Moderately soluble in water; soluble in ethanol and acetone | [7] |

| Canonical SMILES | C1=CC=--INVALID-LINK--[O-] | [] |

| InChI Key | WYSRTEVFLQJJDN-UHFFFAOYSA-N | [3][9] |

Molecular Structure Visualization

The molecular structure of 2-Chloropyridine 1-oxide is depicted below, illustrating the arrangement of the pyridine ring, the chlorine substituent at the 2-position, and the N-oxide functional group.

Experimental Protocols: Synthesis of 2-Chloropyridine 1-oxide

Several methods for the synthesis of 2-Chloropyridine 1-oxide have been reported. Below are detailed protocols for two common approaches.

1. Oxidation of 2-Chloropyridine using Hydrogen Peroxide

This method involves the direct oxidation of 2-chloropyridine and is effective for producing 2-Chloropyridine 1-oxide.[10]

-

Materials and Reagents:

-

2-Chloropyridine

-

Distilled water

-

98% Concentrated sulfuric acid

-

Tungstic acid

-

30% Hydrogen peroxide

-

Dilute hydrochloric acid

-

Calcium hydroxide emulsion

-

-

Procedure:

-

To a 250 mL four-necked flask equipped with an electric stirrer, thermometer, spherical condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

-

Begin stirring the mixture and add 30 mL of hydrogen peroxide to the constant pressure dropping funnel.

-

Adjust the temperature of the water bath to bring the reaction solution to the desired temperature.

-

The optimal reaction conditions are a temperature of 70-80°C and a reaction time of 12 hours.

-

After the reaction is complete, use a calcium hydroxide emulsion to adjust the pH of the reaction solution to 6-7, which will precipitate calcium tungstate.

-

Stir at room temperature for 1 hour, then filter to remove the precipitate.

-

To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

-

Evaporate the water by vacuum distillation to obtain the hydrochloride of 2-chloropyridine 1-oxide as a light yellow solid.

-

2. Synthesis from 2-Aminopyridine-1-oxide Hydrochloride

This protocol utilizes a diazotization reaction to synthesize the target compound.[11]

-

Materials and Reagents:

-

2-Aminopyridine-1-oxide hydrochloride

-

Concentrated hydrochloric acid (37.5%)

-

Sodium nitrite

-

Water

-

-

Procedure:

-

Prepare a solution of 110 g (dry weight) of 2-aminopyridine-1-oxide hydrochloride and 146 g of concentrated hydrochloric acid in 158 g of water.

-

Cool this solution to approximately 0°C.

-

Dropwise, with stirring, add a solution of 51.8 g of sodium nitrite in 110 g of water over a period of 1 hour, maintaining the temperature between -5°C and +5°C. This results in a clear, orange solution of the diazotized material.

-

Stir the orange solution for about 5 minutes at approximately 0°C.

-

Immediately add this solution through a cooled funnel over a 40-minute period to a hot solution of 110 g of 20% hydrochloric acid, maintaining the temperature of the reaction vessel at 95°-101°C.

-

After one-third of the diazotized solution has been added, pour 58.5 g of concentrated hydrochloric acid into the hot reaction mixture.

-

Continue the addition of the remaining diazotized solution at the same rate and temperature.

-

Continue stirring until the evolution of nitrogen ceases (approximately 7 minutes). This yields an aqueous solution of 2-chloropyridine-1-oxide hydrochloride.

-

The product can be isolated by vacuum evaporation, extraction from inorganic salts with absolute ethanol, and recrystallization from an ethanol-toluene mixture.

-

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 2-Chloropyridine 1-oxide via the oxidation of 2-chloropyridine.

Applications in Research and Development

2-Chloropyridine 1-oxide is a valuable intermediate in the synthesis of a wide range of biologically active molecules. It is a precursor for the production of fungicides and pesticides.[6] In the pharmaceutical industry, it is used in the development of anti-inflammatory and antimicrobial agents.[6] The compound itself has been noted to be cytotoxic and clastogenic.[][12] Its utility in drug discovery is enhanced by its ability to undergo various chemical transformations, allowing for the creation of diverse molecular libraries for screening.

References

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloropyridine-N-Oxide Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Wholesale [pipzine-chem.com]

- 8. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 9. 2-chloropyridine N-oxide [stenutz.eu]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-Chloropyridine-N-oxide | 2402-95-1 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chloropyridine 1-oxide in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known solubility characteristics of 2-chloropyridine 1-oxide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining the solubility of solid organic compounds. These protocols, for gravimetric and UV-Vis spectroscopic methods, are intended to enable researchers to generate precise quantitative data. A logical workflow for these experimental procedures is also presented.

Introduction

2-Chloropyridine 1-oxide (also known as 2-chloropyridine-N-oxide) is a halogenated organic compound derived from pyridine. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in chemical synthesis, reaction optimization, and formulation development. This guide aims to consolidate the available solubility information and provide robust methodologies for its quantitative determination.

Solubility of 2-Chloropyridine 1-oxide: Qualitative Data

Table 1: Qualitative Solubility of 2-Chloropyridine 1-oxide

| Solvent | Solubility Description | Source(s) |

| Ethanol | Soluble | [1][2] |

| Acetone | Soluble | [1][2] |

| Dimethylformamide (DMF) | More Soluble | [1] |

| Polar Organic Solvents | Soluble | [3] |

| Water | Sparingly Soluble / Slightly Soluble / Insoluble | [1][2][4][5] |

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility.

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, the following are detailed, generalized experimental protocols for determining the solubility of a solid compound like 2-chloropyridine 1-oxide in an organic solvent.

This method directly measures the mass of the dissolved solute in a saturated solution.

Materials and Equipment:

-

2-Chloropyridine 1-oxide (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Conical flasks or vials with secure caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-chloropyridine 1-oxide to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish.[7] This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of 2-chloropyridine 1-oxide.[7]

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.[7]

-

-

Calculation:

-

Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

-

2-Chloropyridine 1-oxide (solid)

-

Selected organic solvent(s) (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance Wavelength (λ_max):

-

Prepare a dilute, known concentration solution of 2-chloropyridine 1-oxide in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).[8]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2-chloropyridine 1-oxide of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a small, known volume of the saturated supernatant and filter it.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.[9]

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation:

-

Concentration of saturated solution: (Concentration of diluted solution) * (Dilution factor)

-

The solubility can then be expressed in various units, such as mol/L or g/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-chloropyridine 1-oxide.

Caption: Experimental workflow for solubility determination.

Conclusion

While qualitative data suggests that 2-chloropyridine 1-oxide is soluble in polar organic solvents, there is a clear need for quantitative solubility data to aid researchers in its various applications. The experimental protocols for gravimetric and UV-Vis spectroscopic analysis provided in this guide offer robust methods for generating this crucial data. It is recommended that solubility studies be conducted across a range of relevant solvents and temperatures to create a comprehensive solubility profile for this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloropyridine-N-Oxide Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Wholesale [pipzine-chem.com]

- 3. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 4. indiamart.com [indiamart.com]

- 5. 2-Chloropyridine-N-oxide | 2402-95-1 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Analysis of 2-Chloropyridine 1-oxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of 2-Chloropyridine 1-oxide.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.41 - 8.40 | m | Ar-H |

| 7.58 - 7.55 | m | Ar-H |

| 7.32 - 7.28 | m | Ar-H (2H) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ with DMSO Frequency: 125 MHz

| Chemical Shift (δ) ppm |

| 141.5 |

| 140.3 |

| 126.9 |

| 126.0 |

| 123.8 |

IR (Infrared) Spectroscopy Data

The most characteristic infrared absorption bands for pyridine N-oxides are related to the N-O stretching vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1300 - 1255 | Strong | N-O stretch |

| 872 - 847 | - | N-O associated band |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 2-Chloropyridine 1-oxide is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution may be prepared to improve the signal-to-noise ratio.

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is carefully vortexed to ensure homogeneity.

¹H NMR Spectroscopy - Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse ¹H NMR experiment is performed at a frequency of 500 MHz.

-

The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy - Data Acquisition:

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency (125 MHz).

-

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single peaks for each carbon environment.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

The FID is processed using Fourier transformation, and the spectrum is phased and baseline-corrected.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid 2-Chloropyridine 1-oxide is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using various spectroscopic techniques.

Caption: Logical workflow for the spectroscopic analysis of 2-Chloropyridine 1-oxide.

Synthesis of 2-Chloropyridine 1-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of 2-Chloropyridine 1-oxide from 2-chloropyridine. 2-Chloropyridine 1-oxide is a critical intermediate in the production of various pharmaceuticals, agrochemicals, and personal care products, most notably as a precursor to the antifungal and antibacterial agent, zinc pyrithione.[1] This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Additionally, it includes graphical representations of the reaction pathway and a general experimental workflow to aid in comprehension and practical application. The synthesis methods covered include oxidation with hydrogen peroxide in the presence of various catalysts and oxidation with peracetic acid.

Introduction

Pyridine N-oxides are a class of compounds with distinct chemical properties compared to their parent pyridine counterparts. The N-oxide functional group alters the electronic characteristics of the pyridine ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.[2] 2-Chloropyridine 1-oxide, in particular, serves as a versatile intermediate for the synthesis of a range of valuable compounds. Its preparation is a key step in many industrial chemical processes. Common synthetic routes involve the oxidation of the nitrogen atom of 2-chloropyridine using various oxidizing agents.[2]

Synthetic Methodologies

The oxidation of 2-chloropyridine to its corresponding N-oxide can be achieved through several methods. The most prevalent approaches utilize hydrogen peroxide with a catalyst or peracetic acid.

Hydrogen Peroxide Oxidation

Hydrogen peroxide is a common and relatively clean oxidizing agent for this transformation. The reaction's efficiency is highly dependent on the catalyst employed.

-

Tungstic Acid and Sulfuric Acid Catalysis: This method involves the use of tungstic acid and concentrated sulfuric acid as catalysts to activate the hydrogen peroxide.[2] The reaction is typically carried out in an aqueous medium.

-

Molecular Sieve Catalysis: Zeolite catalysts, such as TS-1 molecular sieves, have been demonstrated to be effective in catalyzing the N-oxidation of 2-chloropyridine with hydrogen peroxide, often leading to high yields.[3]

-

Phosphotungstic Acid Catalysis: Immobilized phosphotungstic acid on a solid support like silicon dioxide can also be used as a recyclable catalyst for the oxidation, offering potential advantages in industrial applications.[4]

Peracetic Acid Oxidation

Peracetic acid is a potent oxidizing agent that can be used directly or generated in situ from acetic acid and hydrogen peroxide. This method is a well-established route for the N-oxidation of pyridines.[5][6] Catalysts such as maleic acid, maleic anhydride, or phthalic anhydride can be employed to facilitate the in situ generation of peracetic acid.[5][7]

Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-Chloropyridine 1-oxide. This allows for a direct comparison of reaction conditions and outcomes.

| Oxidizing System | Catalyst | Molar Ratio (Oxidant:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrogen Peroxide / Water | Tungstic Acid / Sulfuric Acid | 1.3:1 to 1.5:1 | 70-80 | 12 | High (not specified) | [2] |

| Hydrogen Peroxide / Water | TS-1 Molecular Sieve | Not specified | 70-80 | 1 | 98.88 | [3] |

| Hydrogen Peroxide | Phosphotungstic Acid on SiO₂ | 6.0:1 | 80 | 30 | 89.8 | [4] |

| Peracetic Acid (in situ) | Maleic Anhydride | Not specified | 80 | Not specified | High (not specified) | [5] |

| Peracetic Acid (aqueous) | None | 0.51:1 | 70 | 2.5 | 77 (based on peracetic acid) | [6] |

| Hydrogen Peroxide | Mesoporous Molecular Sieves (MCM-41) | 0.8:1 to 3.5:1 | 40-90 | 3-10 | >98 | [8] |

Detailed Experimental Protocols

Protocol 1: Hydrogen Peroxide Oxidation with Tungstic and Sulfuric Acid Catalysis[2]

-

Apparatus Setup: Equip a 250 mL four-necked flask with an electric stirrer, a thermometer, a spherical condenser, and a constant pressure dropping funnel.

-

Charging the Reactor: To the flask, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

-

Initiating the Reaction: Begin stirring the mixture and heat it in a water bath.

-

Addition of Oxidant: Once the reaction mixture reaches 70°C, begin the dropwise addition of 30 mL of 30% hydrogen peroxide from the dropping funnel. Maintain the reaction temperature between 70-80°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 70-80°C for 12 hours.

-

Work-up:

-

Cool the reaction mixture.

-

Adjust the pH of the solution to 6-7 with a calcium oxide emulsion to precipitate calcium tungstate.

-

Stir at room temperature for 1 hour.

-

Filter the precipitate and wash it.

-

To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

-

Evaporate the water under vacuum to obtain the solid 2-chloropyridine 1-oxide hydrochloride.

-

Protocol 2: Peracetic Acid Oxidation (Cyclic Process)[6]

-

Apparatus Setup: A flask equipped with a thermometer, stirrer, and addition funnel is required.

-

Reaction Initiation: Place one mole of 2-chloropyridine into the flask and heat to 70°C.

-

Addition of Oxidant: Add 0.51 mole of a 40% aqueous solution of peracetic acid dropwise over 15 minutes, maintaining the temperature at 70°C.

-

Reaction Completion: Stir the mixture for 150 minutes at 70°C.

-

Work-up:

-

Neutralize the reaction mixture with sodium hydroxide.

-

Distill the mixture to remove unreacted 2-chloropyridine and water overhead at approximately 115°C.

-

The distillate will separate into two phases; recover the 2-chloropyridine for recycling.

-

The residue remaining in the flask contains the 2-chloropyridine 1-oxide product.

-

Visualized Pathways and Workflows

Chemical Reaction Pathway

References

- 1. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 6. US2951844A - Cyclic process for manufacture of 2-chloropyridine-1-oxide - Google Patents [patents.google.com]

- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

- 8. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Oxidation of 2-Chloropyridine to 2-Chloropyridine N-oxide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms, experimental protocols, and quantitative data associated with the synthesis of 2-chloropyridine N-oxide via the oxidation of 2-chloropyridine. This N-oxide is a critical intermediate in the production of various pharmaceuticals, fungicides, and antibacterial agents, most notably zinc pyrithione.[1][2]

Core Oxidation Mechanisms

The conversion of 2-chloropyridine to its N-oxide is fundamentally an oxidation reaction targeting the nucleophilic nitrogen atom of the pyridine ring. The choice of oxidant and catalyst dictates the specific mechanistic pathway, reaction efficiency, and safety profile. The most prevalent methods involve peroxyacids or hydrogen peroxide in conjunction with a catalyst.

Oxidation by Peroxyacids

Peroxyacids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of pyridines.[3][4] The mechanism is a direct electrophilic attack on the pyridine nitrogen.

The reaction proceeds via a concerted mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic terminal oxygen of the peroxyacid. The acidic proton is transferred, and the carboxylate anion is eliminated as a leaving group, resulting in the formation of the N-oxide and the corresponding carboxylic acid.

Caption: General mechanism for the oxidation of 2-chloropyridine using a peroxyacid.

Oxidation by Hydrogen Peroxide with Catalysts

While hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant, its direct reaction with 2-chloropyridine is slow. Therefore, various catalysts are employed to generate a more potent oxidizing species in situ.

-

Acid-Catalyzed Systems: In the presence of a carboxylic acid like acetic acid, H₂O₂ forms the corresponding peroxyacid (peracetic acid) in equilibrium, which then acts as the primary oxidant as described above.[5][6] Mineral acids can also be used, though this can lead to product instability.[1]

-

Anhydride-Mediated Systems: Anhydrides, such as maleic or phthalic anhydride, react with H₂O₂ to form a peroxycarboxylic acid. This species is a highly active catalyst for the oxidation. The resulting dicarboxylic acid can be dehydrated back to the anhydride, allowing for a catalytic cycle.[2]

-

Tungsten-Based Catalysts: Catalysts like tungstic acid or phosphotungstic acid react with H₂O₂ to form peroxotungstate species.[7][8] These inorganic per-compounds are powerful oxidants that efficiently transfer an oxygen atom to the pyridine nitrogen.

-

Molecular Sieve Catalysts: Zeolites and molecular sieves, such as Titanium Silicalite-1 (TS-1), can catalyze the oxidation with high selectivity and yield.[9] The confined environment within the sieve pores can activate the H₂O₂ and facilitate the reaction.

Quantitative Data Summary

The efficiency of the N-oxidation reaction is highly dependent on the chosen synthetic route. The following tables summarize key quantitative data from various published methods.

Table 1: Hydrogen Peroxide with Tungsten-Based Catalysts

| Catalyst System | Temp. (°C) | Time (h) | Molar Ratio (H₂O₂:Substrate) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tungstic Acid / H₂SO₄ | 70-80 | 12 | 1.3:1 to 1.5:1 | High (not specified) | [7] |

| Phosphotungstic Acid / SiO₂ | 80 | 30 | 6.0:1 | 89.8 | [8] |

| Tetrabutylammonium Peroxotungstate | 80 | 24 | 2.0:1 | 98 |[10] |

Table 2: Hydrogen Peroxide with Other Catalytic Systems

| Catalyst System | Temp. (°C) | Time (h) | Molar Ratio (H₂O₂:Substrate) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Maleic Anhydride | 30-90 | Not specified | 0.5:1 to 1.2:1 | High (not specified) | [5][6] |

| Recyclable Anhydride (Od-MA) | 90 | 7 | ~2.2:1 | >95 | [2] |

| Mesoporous Molecular Sieve (MCM-41) | 40-90 | 3-10 | 0.8:1 to 3.5:1 | >98 | [11] |

| TS-1 Molecular Sieve | 70-80 | 1 | ~2.9:1 | 98.9 | [9] |

| Supported Sulfonic Acid (Amberlyst 15) | 80 | 22 | Not specified | 33.8 |[12] |

Table 3: Peroxyacid and Other Oxidation Methods

| Oxidant/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Peracetic Acid | Acetic Acid | 80 | Overnight | High (not specified) | [5] |

| Sodium Perborate | Acetic Acid | Not specified | Not specified | Moderate (not specified) |[11] |

Experimental Protocols

A generalized workflow for the synthesis and isolation of 2-chloropyridine N-oxide is depicted below. Specific conditions vary significantly based on the chosen methodology.

Caption: A generalized experimental workflow for the synthesis of 2-chloropyridine N-oxide.

Protocol 1: Tungstic Acid Catalyzed Oxidation with H₂O₂[7]

This protocol uses a tungsten-based catalyst system, which is effective and common in industrial applications.

-

Apparatus Setup: Equip a 250 mL four-necked flask with an electric stirrer, thermometer, spherical condenser, and a constant pressure dropping funnel.

-

Charging Reagents: To the flask, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

-

Initiating Reaction: Begin stirring the mixture and heat using a water bath to a temperature of 70-80°C.

-

Addition of Oxidant: Measure 30 mL of hydrogen peroxide (30-50% aq. solution) into the constant pressure dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature is maintained between 70-80°C.

-

Reaction Period: After the addition is complete, maintain the reaction mixture at 70-80°C with continuous stirring for 12 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture.

-

Adjust the pH of the solution to 6-7 using a calcium hydroxide emulsion to precipitate the tungsten catalyst as CaWO₄.

-

Filter the precipitate and wash the filter cake.

-

To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the N-oxide.

-

Evaporate the water via vacuum distillation to obtain the solid hydrochloride salt of 2-chloropyridine N-oxide. The product can be further purified if necessary.

-

Protocol 2: Recyclable Anhydride Catalyzed Oxidation with H₂O₂[2]

This method utilizes a recyclable anhydride catalyst, offering a greener and potentially more economical approach.

-

Apparatus Setup: Equip a 50 mL glass flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: In the flask, combine 1.14 g (10 mmol) of 2-chloropyridine, 2 mL of H₂O₂ (34 wt% aqueous solution), 2 mL of H₂O, and 0.76 g (2 mmol) of the octadecyl maleic anhydride (Od-MA) catalyst.

-

Reaction: Heat the two-phase mixture to 90°C and stir vigorously for 7 hours. As the reaction proceeds and 2-chloropyridine is consumed, the catalyst will precipitate out of the solution.

-

Catalyst Recovery: After the reaction period, cool the mixture and remove the precipitated catalyst by simple filtration. The catalyst can be washed and reused.

-

Analysis and Isolation: The resulting aqueous filtrate contains the 2-chloropyridine N-oxide product. The yield and conversion can be determined by GC analysis. The product can be isolated from the aqueous solution by extraction or distillation.

References

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]

- 3. Synthesis and use of an immobilized catalyst for the n-oxidation of 2-chloropyridine - DORAS [doras.dcu.ie]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 6. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 10. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]

- 11. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 12. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

Physical and chemical properties of 2-Chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine 1-oxide (CAS No. 2402-95-1) is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[][2] As a derivative of pyridine, the introduction of both a chlorine atom and an N-oxide functional group imparts unique reactivity, establishing it as a versatile intermediate for the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and applications.

Physical and Chemical Properties

2-Chloropyridine 1-oxide is typically a white to off-white or pale yellow crystalline solid at room temperature.[4][5] It is noted to be susceptible to deliquescence, the process of absorbing moisture from the atmosphere.[6] Its stability is generally sound under standard conditions, but it can be affected by high temperatures and strong acidic or alkaline environments.[4]

Table 1: Core Physical and Chemical Data for 2-Chloropyridine 1-oxide

| Property | Value | Source(s) |

| CAS Number | 2402-95-1 | [][7] |

| Molecular Formula | C₅H₄ClNO | [][7] |

| Molecular Weight | 129.54 g/mol | [][3] |

| Appearance | White to off-white/pale yellow solid | [2][4][5] |

| Melting Point | 64 - 72 °C | [2][4] |

| Boiling Point | 168 - 170 °C | [6][8] |

| Density | ~1.209 g/cm³ | [6][8] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (ethanol, acetone) | [4][5][8] |

| pKa (Predicted) | -0.76 ± 0.10 | [5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 2-Chloropyridine 1-oxide.

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) 8.40-8.41 (1H, m), 7.55-7.58 (1H, m), 7.28-7.32 (2H, m).[9]

-

¹³C NMR (125 MHz, CDCl₃ with DMSO): δ (ppm) 141.5, 140.3, 126.9, 126.0, 123.8.[9]

Reactivity and Stability

The chemical behavior of 2-Chloropyridine 1-oxide is dictated by the interplay between the pyridine N-oxide moiety and the chlorine substituent. The N-oxide group enhances the reactivity of the pyridine ring, making it a valuable building block in organic synthesis.[3]

Under normal storage conditions, the compound is relatively stable.[4] However, it can undergo decomposition or structural changes under extreme temperatures or in the presence of strong acids, bases, oxidizing agents, or reducing agents.[4] The N-oxide can be removed via reduction after serving its purpose as a directing group in substitution reactions.[10] It is a key intermediate in the production of antifungal and antibacterial agents like pyrithione, which is found in anti-dandruff shampoos.[6][11]

References

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 4. 2-Chloropyridine-N-Oxide Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Wholesale [pipzine-chem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. rsc.org [rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

2-Chloropyridine 1-oxide safety data sheet (SDS) and handling precautions

A Technical Guide to the Safe Handling of 2-Chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Chloropyridine 1-oxide (CAS No: 2402-95-1), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to rigorous safety protocols is essential when working with this compound due to its potential health hazards.

Chemical and Physical Properties

Understanding the physical and chemical properties of 2-Chloropyridine 1-oxide is fundamental to its safe handling and storage. The compound is typically a white to light yellow or off-white to yellowish-brown crystalline powder or solid at room temperature.[2][3] It is slightly soluble in water but shows better solubility in common organic solvents like ethanol and acetone.[3]

| Property | Data | Source(s) |

| CAS Number | 2402-95-1 | [2][4][5] |

| Molecular Formula | C₅H₄ClNO | [1][2][3] |

| Molecular Weight | 129.54 - 129.55 g/mol | [1][2][3] |

| Appearance | White to off-white solid; White to light yellow crystalline powder | [2][3] |

| Melting Point | 64 - 72 °C; 67 - 70 °C | [2][3] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (ethanol, acetone) | [3] |

| Purity / Assay | ≥ 97% - 98% | [2] |

Note: Data for the hydrochloride salt (2-Chloropyridine N-oxide hydrochloride, CAS: 20295-64-1) includes a melting point of 140-142 °C.[6]

Hazard Identification and Toxicology

2-Chloropyridine 1-oxide is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5][7][8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][5][7][8][9]

GHS Hazard Statements:

While specific quantitative toxicological data like LD50 values for 2-Chloropyridine 1-oxide are not detailed in the provided search results, the hazard classifications necessitate stringent exposure controls. The toxicological properties have not been fully investigated.[9]

Experimental Protocols and Methodologies

The available Safety Data Sheets (SDS) do not contain detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications. Such studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) but the specifics for this compound are not provided.

However, the SDSs outline clear protocols for emergency response and handling, which are summarized below.

Protocol 3.1: First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

-

Following Skin Contact: Immediately remove all contaminated clothing.[4][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9][10] Seek medical attention.[9]

-

Following Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[9] If contact lenses are present, remove them if easy to do so and continue rinsing for at least 15 minutes.[4][9] Get immediate medical attention.[9]

-

Following Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

Protocol 3.2: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[4] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and respiratory protection.[4][9] Avoid dust formation and contact with skin, eyes, or vapors.[4]

-

Environmental Precautions: Prevent the substance from entering drains or the environment.[5][9]

-

Containment and Clean-up: Remove all sources of ignition.[4] Use non-sparking tools.[4][8] For spills, sweep up and shovel the material into suitable, closed containers for disposal.[5][9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. All operations should be conducted by trained personnel familiar with the compound's hazards.

4.1 Handling Workflow Personnel should follow a systematic workflow to ensure safety during handling. This includes risk assessment, selection of appropriate engineering controls and PPE, and adherence to safe work practices.

Caption: Standard workflow for handling 2-Chloropyridine 1-oxide.

4.2 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9]

-

Keep away from heat, sparks, and open flames.[11]

-

Store apart from incompatible materials such as strong oxidizing agents, strong acids, and nitrates.[9][10][11][12]

-

The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[9]

Emergency Response Protocol

In the event of an emergency, a clear and practiced response protocol is crucial to mitigate harm to personnel and the environment.

Caption: Emergency response protocol for spills and personnel exposure.

Stability and Reactivity

-

Reactivity: The compound is stable under normal conditions of temperature and pressure.[5][10]

-

Conditions to Avoid: Avoid heat, sparks, open flames, high temperatures, and dust formation.[4][10][11]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids.[9][10][11][12][13]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10][11] A case report noted that 2-chloropyridine-N-oxide has an exothermic decomposition reaction that can occur at 120-130 °C, which led to an explosion in an industrial setting when the residue was left in a distillation kettle.[14]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[9] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[9] Do not empty into drains.[9]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling 2-Chloropyridine 1-oxide and ensure all laboratory personnel are thoroughly trained on its hazards and the necessary safety precautions.

References

- 1. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloropyridine-N-Oxide Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Wholesale [pipzine-chem.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Chloropyridine N-oxide 97 20295-64-1 [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. 2-CHLOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. shippai.org [shippai.org]

The Ascending Profile of 2-Chloropyridine 1-Oxide Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the dynamic landscape of drug discovery, the heterocyclic compound 2-chloropyridine 1-oxide and its derivatives are emerging as a promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their anticancer, antimicrobial, and enzyme-inhibiting properties, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes associated signaling pathways and workflows.

Anticancer Activity: Targeting Key Cellular Mechanisms

Derivatives of 2-chloropyridine 1-oxide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.

A notable area of investigation is the development of 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole moiety. These compounds have shown potent antitumor activity. For instance, certain derivatives have exhibited significant inhibitory effects on telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1]

Furthermore, pyridine-urea derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown promising results against breast cancer cell lines, such as MCF-7, and have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4]

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected 2-chloropyridine derivatives and related pyridine compounds.

Table 1: Anticancer Activity of 2-Chloropyridine and Pyridine-Urea Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2-Chloropyridine derivative with 1,3,4-oxadiazole moiety | Compound 6o | SGC-7901 (Gastric Cancer) | 2.3 ± 0.07 (Telomerase Inhibition) | [1] |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h treatment) | [2] |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast Cancer) | 1.88 (48h treatment) | [2] |

| Pyridine-Urea | Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93 | [2] |

| Pyridine-Urea | Compound 8e | VEGFR-2 Inhibition | 3.93 ± 0.73 | [3] |

| Pyridine-Urea | Compound 8b | VEGFR-2 Inhibition | 5.0 ± 1.91 | [3] |

Table 2: Anticancer Activity of Pyridine Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Pyridine Derivative 10 | HepG2 (Liver Cancer) | 4.25 | [5] |

| Pyridine Derivative 10 | MCF-7 (Breast Cancer) | 6.08 | [5] |

| Pyridine Derivative 9 | HepG2 (Liver Cancer) | 4.68 | [5] |

| Pyridine Derivative 8 | HepG2 (Liver Cancer) | 4.34 | [5] |

| Sorafenib (Reference) | HepG2 (Liver Cancer) | 9.18 | [5] |

| Doxorubicin (Reference) | HepG2 (Liver Cancer) | 7.94 | [5] |

| Pyridine Derivative 1 | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [6] |

| Pyrazolopyridine 3f | EGFRWT Inhibition | 0.066 | [7] |

| Pyrazolopyridine 3f | VEGFR-2 Inhibition | 0.102 | [7] |

Antimicrobial Activity: A New Frontier in Combating Infections

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminopyridine derivatives, synthesized from 2-chloropyridine precursors, have shown considerable antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected 2-aminopyridine derivatives against various bacterial strains.

Table 3: Antimicrobial Activity of 2-Aminopyridine Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-Aminopyridine derivative 2c | Staphylococcus aureus | 0.039 ± 0.000 | [8][9] |

| 2-Aminopyridine derivative 2c | Bacillus subtilis | 0.039 ± 0.000 | [8][9] |

| Acetamide derivative 22 | Escherichia coli | > 6.25 | [10] |

| Acetamide derivative 24 | Escherichia coli | > 6.25 | [10] |

| Acetamide derivative 22 | Proteus mirabilis | > 6.25 | [10] |

| Acetamide derivative 24 | Proteus mirabilis | > 6.25 | [10] |

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section provides protocols for key in vitro assays used to evaluate the biological activity of 2-chloropyridine 1-oxide and its derivatives.

Synthesis of 2-Chloropyridine Derivatives with 1,3,4-Oxadiazole Moiety

A general procedure for the synthesis of these derivatives involves a multi-step reaction sequence. While specific conditions may vary, a representative synthesis is outlined below.

Procedure:

-

A starting 2-chloropyridine derivative is reacted with hydrazine hydrate, typically under reflux conditions, to form the corresponding hydrazide.

-

The hydrazide is then treated with carbon disulfide in the presence of a base like potassium hydroxide to facilitate the cyclization and formation of the 1,3,4-oxadiazole-2-thione ring.

-

Finally, the thione intermediate is reacted with a substituted phenol in the presence of a suitable reagent to yield the final target compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).[11] The plates are then incubated for another 2-4 hours.[12]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[13] The cell viability is calculated as a percentage of the control (untreated) cells.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Procedure:

-

Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.[16]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.[14]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[14]

-

Incubation: The plates are incubated at an appropriate temperature (usually 37°C) for 18-24 hours.[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

Signaling Pathway Inhibition: The NF-κB Connection

Some pyridine N-oxide derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a critical role in inflammation, immunity, and cell survival.

The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1. This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell proliferation.

Certain pyridine N-oxide derivatives have been found to inhibit the NF-κB signaling pathway, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This inhibitory action contributes to their anti-inflammatory and anticancer properties.

Conclusion

2-Chloropyridine 1-oxide and its derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer and microbial infections, coupled with a growing understanding of their mechanisms of action, positions them as a focal point for future drug discovery and development efforts. Further research into structure-activity relationships and in vivo studies will be critical in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchhub.com [researchhub.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of valuable pharmaceutical intermediates utilizing 2-chloropyridine 1-oxide. This versatile building block offers a reactive handle for various synthetic transformations, including nucleophilic substitution and cross-coupling reactions, making it a key component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Overview of 2-Chloropyridine 1-oxide in Pharmaceutical Synthesis

2-Chloropyridine 1-oxide is a critical intermediate in organic synthesis, primarily due to the unique reactivity conferred by the N-oxide group and the chlorine substituent.[1] The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. This activation is instrumental in the synthesis of various substituted pyridines that are core scaffolds in numerous pharmaceuticals.[2][3] Furthermore, the chlorine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

A significant application of intermediates derived from 2-chloropyridine 1-oxide is in the synthesis of targeted cancer therapies. For instance, substituted pyridines are integral to drugs like Vismodegib, an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma.[4][5][6]

Synthesis of 4-Amino-2-chloropyridine: A Key Pharmaceutical Intermediate

4-Amino-2-chloropyridine is a vital intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[2][3] One common synthetic route involves the nitration of 2-chloropyridine 1-oxide, followed by reduction of the nitro group.

Experimental Protocol: Two-Step Synthesis of 4-Amino-2-chloropyridine

Step 1: Synthesis of 2-Chloro-4-nitropyridine 1-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloropyridine 1-oxide.

-

Nitration: Cool the flask in an ice bath and slowly add a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-4-nitropyridine 1-oxide.

Step 2: Synthesis of 4-Amino-2-chloropyridine

-

Reaction Setup: In a round-bottom flask, suspend 2-chloro-4-nitropyridine 1-oxide in a suitable solvent such as acetic acid or ethanol.

-

Reduction: Add a reducing agent, such as iron powder or tin(II) chloride, portion-wise while stirring.[7] An exothermic reaction may be observed.

-

Reaction: After the addition, heat the mixture at reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and filter to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium hydroxide solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 4-amino-2-chloropyridine.[7]

Quantitative Data

| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 2-Chloro-4-nitropyridine 1-oxide | 2-Chloropyridine 1-oxide | Fuming HNO₃, H₂SO₄ | - | 85-95 | >95 |

| 4-Amino-2-chloropyridine | 2-Chloro-4-nitropyridine 1-oxide | Fe, Acetic Acid | Acetic Acid | 80-90 | >98 |

Suzuki-Miyaura Coupling for the Synthesis of Arylpyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 2-Chloropyridine derivatives are excellent substrates for this reaction, enabling the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

-

Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for several hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired arylpyridine.

Quantitative Data for a Representative Suzuki Coupling

| 2-Chloropyridine Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 2-Chloro-4-aminopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-85 |

Relevance to the Hedgehog Signaling Pathway and Vismodegib

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults.[5][8] However, its aberrant reactivation is implicated in the development and progression of several cancers, including basal cell carcinoma.[4][5] The drug Vismodegib functions by inhibiting a key protein in this pathway, Smoothened (SMO).[4][6] The synthesis of Vismodegib and other Hh pathway inhibitors often involves the construction of a core structure containing a substituted pyridine ring. Intermediates derived from 2-chloropyridine 1-oxide can serve as precursors to these essential heterocyclic components.

Logical Relationship of Synthesis to Biological Target

Caption: Synthetic pathway to Hedgehog pathway inhibitors and their biological target.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: General workflow from starting material to biological evaluation.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]